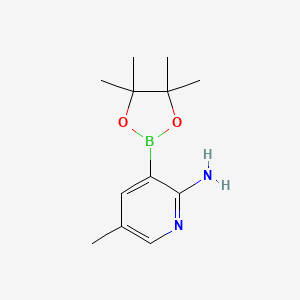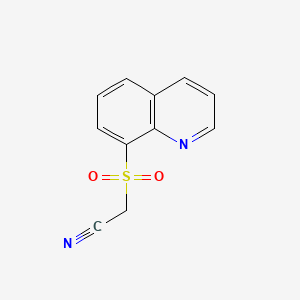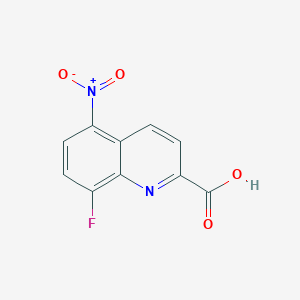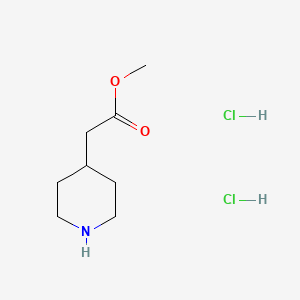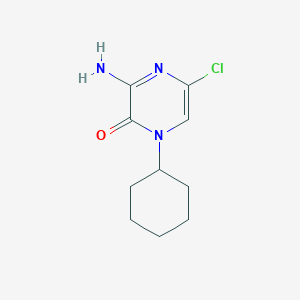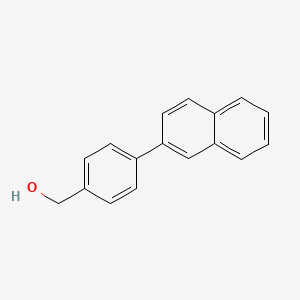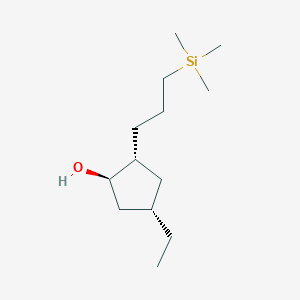
(1R,2R,4S)-4-Ethyl-2-(3-(trimethylsilyl)propyl)cyclopentanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,2R,4S)-4-Ethyl-2-(3-(trimethylsilyl)propyl)cyclopentanol: is a chiral cyclopentanol derivative. This compound is characterized by its unique structure, which includes an ethyl group and a trimethylsilylpropyl group attached to a cyclopentanol ring. The stereochemistry of the compound is defined by the (1R,2R,4S) configuration, indicating the specific spatial arrangement of its atoms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (1R,2R,4S)-4-Ethyl-2-(3-(trimethylsilyl)propyl)cyclopentanol typically involves multiple steps, starting from commercially available precursors. One common method includes the following steps:
Formation of the Cyclopentanol Ring: The cyclopentanol ring can be synthesized through a Diels-Alder reaction, followed by reduction.
Introduction of the Ethyl Group: The ethyl group can be introduced via an alkylation reaction using ethyl halides under basic conditions.
Attachment of the Trimethylsilylpropyl Group: The trimethylsilylpropyl group can be attached through a hydrosilylation reaction, where a silylating agent is used to introduce the trimethylsilyl group.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and yield. Catalysts and reaction conditions are often fine-tuned to maximize efficiency.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The hydroxyl group in (1R,2R,4S)-4-Ethyl-2-(3-(trimethylsilyl)propyl)cyclopentanol can undergo oxidation to form the corresponding ketone.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromium trioxide and pyridinium chlorochromate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like halides or amines can be used for substitution reactions.
Major Products:
Oxidation: Formation of the corresponding ketone.
Reduction: Formation of various alcohol derivatives.
Substitution: Formation of substituted cyclopentanol derivatives.
Applications De Recherche Scientifique
Chemistry:
Synthesis of Complex Molecules: (1R,2R,4S)-4-Ethyl-2-(3-(trimethylsilyl)propyl)cyclopentanol is used as an intermediate in the synthesis of more complex organic molecules.
Biology:
Enzyme Studies: The compound can be used to study enzyme-catalyzed reactions involving cyclopentanol derivatives.
Medicine:
Drug Development: The unique structure of the compound makes it a potential candidate for drug development, particularly in the design of chiral drugs.
Industry:
Material Science: The compound can be used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of (1R,2R,4S)-4-Ethyl-2-(3-(trimethylsilyl)propyl)cyclopentanol depends on its specific application. In enzyme studies, the compound may act as a substrate or inhibitor, interacting with the active site of the enzyme. In drug development, the compound’s chiral centers may interact with biological targets, influencing its pharmacological activity.
Comparaison Avec Des Composés Similaires
(1R,2R,4S)-4-Ethyl-2-(3-(trimethylsilyl)propyl)cyclopentanone: The ketone derivative of the compound.
(1R,2R,4S)-4-Ethyl-2-(3-(trimethylsilyl)propyl)cyclopentylamine: The amine derivative of the compound.
Uniqueness:
Chirality: The specific (1R,2R,4S) configuration of (1R,2R,4S)-4-Ethyl-2-(3-(trimethylsilyl)propyl)cyclopentanol gives it unique stereochemical properties.
Functional Groups: The presence of both an ethyl group and a trimethylsilylpropyl group attached to the cyclopentanol ring distinguishes it from other similar compounds.
Propriétés
Formule moléculaire |
C13H28OSi |
|---|---|
Poids moléculaire |
228.45 g/mol |
Nom IUPAC |
(1R,2R,4S)-4-ethyl-2-(3-trimethylsilylpropyl)cyclopentan-1-ol |
InChI |
InChI=1S/C13H28OSi/c1-5-11-9-12(13(14)10-11)7-6-8-15(2,3)4/h11-14H,5-10H2,1-4H3/t11-,12+,13+/m0/s1 |
Clé InChI |
ZHTGEGSPKNHQHH-YNEHKIRRSA-N |
SMILES isomérique |
CC[C@H]1C[C@H]([C@@H](C1)O)CCC[Si](C)(C)C |
SMILES canonique |
CCC1CC(C(C1)O)CCC[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




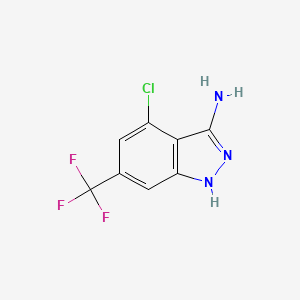
![1'-Methyl-1'H-spiro[piperidine-3,2'-quinazolin]-4'(3'H)-one](/img/structure/B11877474.png)
![1-(2-Aminoethyl)-N,N-diethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11877487.png)

![3-(4-Fluorophenyl)-1-oxa-2,4,8-triazaspiro[4.5]dec-2-ene](/img/structure/B11877507.png)
